Fmoc-Asp(2-phenylisopropyl ester)-OH

Aspartimide suppression Base‑catalyzed side reaction Peptide purity

Standard Fmoc-Asp(OtBu)-OH suffers severe aspartimide formation during piperidine deprotection, compromising crude peptide purity. Fmoc-Asp(2-phenylisopropyl ester)-OH eliminates this pain point through its unique OPp side-chain ester: • Aspartimide suppression superior to OAll, OBzl, and ODmab esters, rivaling OtBu stability • Orthogonal mild acid lability (1-4% TFA) compatible with tBu/Boc groups, glycosidic bonds, and acid-sensitive MS-coding tags • Enables single-step convergent deprotection with Lys(Mtt) for efficient on-resin lactam cyclization. Supplied at 97% purity with cold chain logistics for global delivery.

Molecular Formula C28H27NO6
Molecular Weight 473,52 g/mole
CAS No. 200336-86-3
Cat. No. B613450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(2-phenylisopropyl ester)-OH
CAS200336-86-3
SynonymsFmoc-Asp(2-phenylisopropylester)-OH; 200336-86-3; C28H27NO6; Fmoc-Asp(OPp)-OH; FMOC-ASP-OH; SCHEMBL15083398; MolPort-020-003-906; ZINC2560716; 6791AH; AKOS025396538; AK174591; AM002618; (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-OXO-4-[(2-PHENYLPROPAN-2-YL)OXY]BUTANOICACID
Molecular FormulaC28H27NO6
Molecular Weight473,52 g/mole
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1
InChIKeyMEAHCBOPNIDLFH-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(OPp)-OH: Orthogonal SPPS Building Block


Fmoc-Asp(2-phenylisopropyl ester)-OH (CAS 200336-86-3), also designated Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Asp(OPp)-OH, is a protected aspartic acid derivative in the Fmoc/tBu solid-phase peptide synthesis (SPPS) family. It features a base-labile Fmoc Nα-protecting group paired with an acid-labile 2-phenylisopropyl (OPp) ester on the β‑carboxyl side chain [1]. This side-chain protection is orthogonal to standard tBu-based groups, allowing selective removal under mild acidic conditions (e.g., 1–4% TFA in DCM) without affecting tBu esters or Boc groups . The OPp ester also confers substantial resistance to base‑catalyzed aspartimide formation during repetitive piperidine treatments, a persistent side reaction in Fmoc SPPS [2].

Workflow Fmoc/tBu solid-phase peptide synthesis (SPPS)
Protection strategy Orthogonal acid-labile OPp side-chain protection with base-labile Fmoc Nα-protection
Key selection driver Enables selective deprotection under mild acidic conditions while maintaining reported aspartimide suppression

Why Generic Asp Esters Cannot Replace Fmoc-Asp(OPp)-OH


Substituting Fmoc-Asp(2-phenylisopropyl ester)-OH with other Fmoc‑aspartic acid esters (e.g., OtBu, OAll, OBzl, OMpe) is not chemically neutral because each protecting group dictates a distinct profile of orthogonal deprotection compatibility, aspartimide suppression efficacy, and side‑reaction sensitivity. The 2‑phenylisopropyl (OPp) ester uniquely combines mild acid lability that is fully orthogonal to tBu/Boc groups with superior base‑catalyzed aspartimide resistance—a balance not achieved by commonly used alternatives [1]. For instance, the standard OtBu ester is completely orthogonal but suffers from severe aspartimide formation under Fmoc deprotection conditions [2]; OAll and OBzl esters enable orthogonal palladium or hydrogenolytic removal but are substantially more prone to base‑mediated aspartimide than OPp [3]. The following quantitative comparisons demonstrate why these differences have direct, measurable consequences on synthesis outcome and product purity.

Asp(OtBu) derivative

Although orthogonal to Fmoc chemistry, OtBu esters are susceptible to base-catalyzed aspartimide formation, which can reduce crude peptide purity compared to OPp protection.

OPp (Target)Reported aspartimide suppression profile
OtBu (Substitute)Higher aspartimide formation risk
Asp(OAll)/Asp(OBzl) derivatives

These esters require Pd(0)-mediated or hydrogenolytic deprotection, adding synthetic steps, and are reported to be more prone to base-mediated aspartimide than OPp under Fmoc deprotection conditions.

OPp (Target)Mild acid lability (1-4% TFA), tBu-orthogonal
OAll / OBzlPd or H2 cleavage, class-level aspartimide risk
Pan-Asp ester substitution

Generic substitution without verifying orthogonal deprotection profiles and aspartimide sensitivity under your specific SPPS conditions may lead to synthesis failure or lower product purity.

Quantitative Differentiation of Fmoc-Asp(OPp)-OH


Aspartimide Suppression: OPp vs OAll, OBzl, ODmab

The OPp ester of Fmoc‑Asp(2‑phenylisopropyl ester)‑OH is reported to be far less prone to base‑catalyzed aspartimide formation during Fmoc SPPS than the OAll, OBzl, or ODmab esters, with its stability approaching that of the standard OtBu ester [1]. While quantitative aspartimide yields under identical piperidine exposure are not specified in the source, the qualitative ranking—OtBu ≈ OPp >> OAll ≈ OBzl ≈ ODmab—constitutes a class‑level inference that directly informs protecting group selection. This implies that when a user requires an acid‑labile Asp protecting group that does not exacerbate aspartimide formation, OPp offers a marked advantage over similarly labile alternatives (OAll, OBzl, ODmab).

Aspartimide suppression
Class-level inference
Qualitative ranking: OPp approaches OtBu stability and is far less prone than OAll, OBzl, or ODmab esters.
Supports selection when mild acid lability and base-mediated side-reaction control are both required.
Data to verify: exact quantitative yields not reported in source.
Aspartimide suppression Base‑catalyzed side reaction Peptide purity

Orthogonal Deprotection Selectivity with Mild Acid

The 2‑phenylisopropyl (OPp) group can be removed selectively in the presence of tBu‑based protecting groups by treatment with 1% TFA in DCM . This orthogonal cleavage profile enables sequential deprotection strategies that are inaccessible with the standard Asp(OtBu) derivative, which requires the same strong acid conditions (e.g., 95% TFA) used for global deprotection and resin cleavage . In contrast, the allyl (OAll) ester requires Pd(0)‑mediated cleavage, and the benzyl (OBzl) ester necessitates hydrogenolysis—both of which introduce additional synthetic steps and potential incompatibilities .

Orthogonal selectivity
Class-level inference
Selective cleavage with 1% TFA in DCM while tBu esters remain intact. OtBu requires 95% TFA; OAll needs Pd(0); OBzl needs H2/Pd.
Enables sequential deprotection strategies inaccessible with standard Asp(OtBu).
Source review: no direct comparative source cited for OAll/OBzl cleavage data.
Orthogonal protection Selective deprotection Cyclic peptide synthesis

OPp as a Mass-Spectrometry-Friendly Handle for Library Encoding

In a validated one‑bead‑one‑peptide cyclic library strategy, Fmoc‑Asp(OPp)‑OH was incorporated at a fixed 85% ratio (with 15% Fmoc‑Ala‑OH as an MS‑coding tag) onto Gly‑ChemMatrix resin [1]. OPp removal with 4% TFA enabled on‑resin cyclization, and the resulting cyclic peptides were sequenced directly from single beads by MALDI‑TOF MS/MS. This approach exploited OPp's mild acid lability to preserve the integrity of the library while providing a reliable deprotection handle that does not interfere with mass spectrometric analysis.

Library encoding
Supporting evidence
85% OPp incorporation with 4% TFA removal enabled on-resin cyclization and single-bead MALDI-TOF MS/MS sequencing in a reported one-bead-one-compound library.
Context-dependent: supports combinatorial library workflows where mild acid lability and MS compatibility are essential.
Validated in a specific protocol (ACS Comb. Sci. 2013).
Combinatorial chemistry One‑bead‑one‑compound library Affinity ligand discovery

Simultaneous Side-Chain Unmasking for Lactam Bridges

For the on‑resin synthesis of side‑chain‑to‑side‑chain lactam bridged peptides, the combination of Lys(Mtt) and Asp(O‑2‑PhiPr) is particularly advantageous because both side‑chain protecting groups can be simultaneously unmasked in a single step . The Mtt group on lysine and the OPp group on aspartic acid are both removed under mild acidic conditions (1% TFA), enabling convergent deprotection and subsequent on‑resin cyclization without iterative or orthogonal cleavage steps.

Lactam bridging
Class-level inference
Asp(OPp) and Lys(Mtt) are both removed with 1% TFA, enabling single-step dual deprotection for on-resin cyclization.
Simplifies synthesis of constrained peptides by reducing deprotection and washing cycles.
Data to verify: source does not provide direct quantitative comparison to multi-step approaches.
Lactam cyclization Side‑chain bridging Constrained peptides

Bicyclic Helix-Initiating Peptides via Solution-Phase Synthesis

Fmoc‑Asp(O‑2‑PhiPr)‑OH has been employed in solution‑phase synthesis to prepare bicyclic helix‑initiating peptides . While no direct comparative yield or purity data are provided in the source, the successful application in solution‑phase demonstrates that the OPp ester is sufficiently stable under standard coupling and work‑up conditions while remaining cleavable under mild acid treatment, a property that distinguishes it from esters that require more forcing or incompatible cleavage methods.

Solution-phase utility
Supporting evidence
Reported use in solution-phase synthesis of bicyclic helix-initiating peptides. No direct comparative yield or purity data provided.
Demonstrates application beyond SPPS; robust enough for standard coupling and work-up conditions.
Source review: single report without explicit comparator.
Bicyclic peptides Helix initiation Solution‑phase synthesis

Selective Deprotection for Glycosylated Peptide Synthesis

A reported strategy for on‑resin synthesis of high‑mannose glycosylated asparagine uses a 2‑phenylisopropyl protecting group on the aspartic acid side chain, which allows selective deprotection for the introduction of glycosylation [1]. The OPp group is removed under mild acidic conditions that do not disturb the glycosidic linkages or other acid‑labile protecting groups, a feature that is critical for maintaining the integrity of the carbohydrate moiety during synthesis.

Glycopeptide synthesis
Supporting evidence
OPp removal under mild acidic conditions enables glycosylation introduction without disturbing acid-labile glycosidic linkages.
Reported strategy for on-resin synthesis of high-mannose glycosylated asparagine.
Source review: specific methodology details and comparator data not provided.
Glycopeptide synthesis Selective deprotection Glycosylation

Application Scenarios for Fmoc-Asp(OPp)-OH


Cyclic Peptide Library Construction

Fmoc‑Asp(OPp)‑OH is ideally suited for generating encoded cyclic peptide libraries. In a validated protocol, OPp is incorporated at 85% onto ChemMatrix resin, selectively removed with 4% TFA, and the liberated β‑carboxyl is used for on‑resin cyclization [1]. The mild deprotection conditions preserve the integrity of the MS‑coding tag and the resin, enabling single‑bead sequencing by MALDI‑TOF MS/MS. This application leverages OPp's orthogonal acid lability and MS‑compatibility.

Side-Chain-to-Side-Chain Lactam-Bridged Peptides

The combination of Asp(OPp) and Lys(Mtt) enables convergent, single‑step side‑chain deprotection with 1% TFA in DCM, facilitating efficient on‑resin lactam cyclization [1]. This strategy eliminates multiple orthogonal cleavage steps, reduces cumulative losses, and is particularly valuable for preparing constrained peptide therapeutics and biological probes where conformational rigidity is essential for activity.

Glycopeptides and Acid-Sensitive Conjugates

The 2‑phenylisopropyl ester is cleavable under mild acidic conditions (1–4% TFA) that are compatible with acid‑labile glycosidic bonds, making it an effective handle for introducing glycosylation or other sensitive modifications on‑resin [1]. This selectivity avoids the harsh global deprotection conditions (95% TFA) required for OtBu esters, thereby preserving the structural integrity of the carbohydrate or other sensitive moieties.

Solution-Phase Bicyclic Peptide Assembly

Fmoc‑Asp(OPp)‑OH has been successfully employed in solution‑phase synthesis of bicyclic helix‑initiating peptides [1]. The OPp group is sufficiently stable to survive standard solution‑phase coupling, work‑up, and purification steps, yet can be selectively removed with mild acid when required. This makes it a viable building block for non‑SPPS synthetic routes to structurally complex, conformationally constrained peptides.

Application
Selection Property
Validation Focus
Cyclic peptide library construction
Orthogonal mild acid lability and MS compatibility
On-resin cyclization efficiency and single-bead sequence fidelity
Side-chain-to-side-chain lactam bridging
Convergent single-step deprotection with Lys(Mtt)
Synthetic efficiency and crude purity of constrained peptides
Glycopeptide and acid-sensitive conjugate assembly
Mild acidic cleavage compatible with glycosidic bonds
Preservation of carbohydrate integrity during side-chain deprotection
Solution-phase bicyclic peptide synthesis
Stability under standard coupling and work-up conditions
Selective deprotection in non-SPPS synthetic routes

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